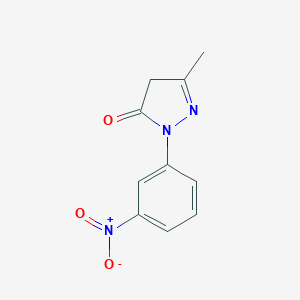

2-吡唑啉-5-酮,3-甲基-1-(间硝基苯基)-

描述

Pyrazoline derivatives have been extensively studied due to their diverse biological and pharmacological activities, such as antimicrobial, antioxidant, anti-inflammatory, and anticancer properties. The interest in these compounds is driven by their structural versatility and the potential for various chemical modifications, which can lead to novel properties and applications.

Synthesis Analysis

The synthesis of pyrazoline derivatives often involves the cyclization of chalcones with hydrazines. Various methods, including conventional heating and microwave-assisted synthesis, have been employed to enhance the efficiency and yield of these reactions. These synthetic routes offer a platform for producing a wide array of pyrazoline derivatives, including 2-Pyrazolin-5-one, 3-methyl-1-(m-nitrophenyl)- .

Molecular Structure Analysis

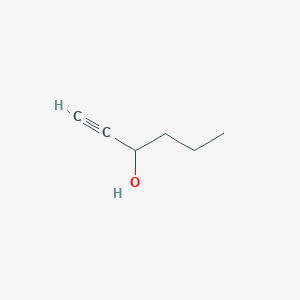

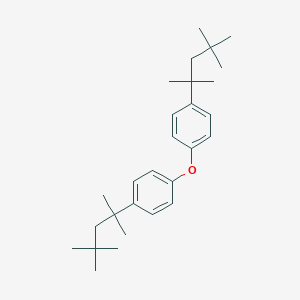

The molecular structure of pyrazoline derivatives is characterized by a five-membered ring containing nitrogen atoms, which significantly influences their chemical behavior and biological activity. Structural analysis, including NMR and IR spectroscopy, provides insights into the electronic and spatial configuration of these molecules, facilitating the understanding of their reactivity and interaction with biological targets.

Chemical Reactions and Properties

Pyrazoline derivatives undergo various chemical reactions, including oxidation, reduction, and nucleophilic substitution, which can alter their physical and chemical properties. These reactions are crucial for modifying the molecular structure to enhance biological activity or develop specific properties tailored to particular applications.

Physical Properties Analysis

The physical properties of pyrazoline derivatives, such as solubility, melting point, and crystallinity, are influenced by their molecular structure. Understanding these properties is essential for the development of pharmaceutical formulations and the determination of material suitability for specific applications.

Chemical Properties Analysis

The chemical properties of pyrazoline derivatives, including acidity, basicity, and reactivity towards different reagents, are determined by the presence of functional groups and the overall molecular architecture. These properties are critical for predicting the behavior of these compounds in chemical reactions and biological systems.

科学研究应用

药理潜力和应用

吡唑啉衍生物以其显着的药理特性而闻名,包括抗菌(抗菌、抗真菌、抗阿米巴、抗分枝杆菌)、抗炎、镇痛、抗抑郁、抗癌等多种活性。这些化合物已显示出作为大麻素 CB1 受体拮抗剂、抗癫痫、抗锥虫、抗病毒、MAO 抑制剂、镇痛、杀虫、降压、一氧化氮合酶抑制剂、抗氧化剂、类固醇和抗糖尿病剂的希望。对吡唑啉衍生物的探索揭示了基于其有效药理作用的广泛的药用应用和组成 (Shaaban, Mayhoub, & Farag, 2012).

吡唑杂环的合成,包括 2-吡唑啉-5-酮衍生物,由于其广泛的生物活性在药物化学中起着至关重要的作用。这些活性包括抗癌、镇痛、抗炎、抗菌、抗病毒、抗惊厥、抗组胺和抗 HIV 特性。吡唑衍生物的合成方法通常涉及缩合然后环化,在各种条件下使用诸如三氯氧磷 (POCl3)、二甲基甲酰胺、乙酰胺和肼等试剂,以获得具有显着生物活性的杂环化合物 (Dar & Shamsuzzaman, 2015).

甲基取代的吡唑,吡唑啉衍生物的一个子集,因其药用价值而被广泛综述。这些化合物表现出广泛的生物活性,使其成为有效的药物支架。甲基取代的吡唑的合成方法和医学意义已被彻底记录,为药用化学家开发具有高疗效和较低微生物耐药性的新先导提供了宝贵的见解 (Sharma 等,2021).

安全和危害

未来方向

The antioxidant activity of “2-Pyrazolin-5-one, 3-methyl-1-(m-nitrophenyl)-” suggests that it may work as a good antioxidant in cellular systems as well as in cell-free systems . This opens up potential future directions for its use in various applications, including drug synthesis, organic synthesis, and material science.

属性

IUPAC Name |

5-methyl-2-(3-nitrophenyl)-4H-pyrazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O3/c1-7-5-10(14)12(11-7)8-3-2-4-9(6-8)13(15)16/h2-4,6H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNILDNQGLCOHLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=O)C1)C2=CC(=CC=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40922838 | |

| Record name | 5-Methyl-2-(3-nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40922838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Pyrazolin-5-one, 3-methyl-1-(m-nitrophenyl)- | |

CAS RN |

119-16-4 | |

| Record name | 3-Methyl-1-(m-nitrophenyl)-5-pyrazolone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=119-16-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Dihydro-5-methyl-2-(3-nitrophenyl)-3H-pyrazol-3-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000119164 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 119-16-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50667 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 119-16-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25192 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Methyl-2-(3-nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40922838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-dihydro-5-methyl-2-(3-nitrophenyl)-3H-pyrazol-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.911 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

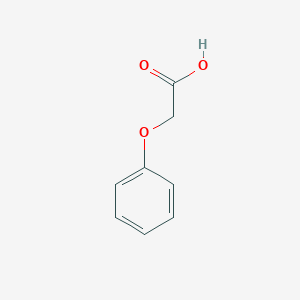

![Acetic acid, [(3-aminophenyl)amino]oxo-](/img/structure/B89416.png)